An In-Depth Technical Guide to 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane (CAS Number: 63565-07-1)
An In-Depth Technical Guide to 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane (CAS Number: 63565-07-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane, a naturally occurring xanthone derivative. The document details its chemical identity, physicochemical properties, and known biological activities, with a focus on its potential therapeutic applications. Experimental protocols for isolation and characterization, where available, are described. Furthermore, this guide presents relevant data in a structured format to aid researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Identity and Properties
8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is a member of the chromane class of compounds, characterized by a benzopyran ring system. Its structure features a benzoyl group at the 8-position and hydroxyl groups at the 5- and 7-positions of the chromane core, along with a gem-dimethyl substitution at the 2-position.
Table 1: Physicochemical Properties of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane
| Property | Value | Source |
| CAS Number | 63565-07-1 | [1] |
| Molecular Formula | C₁₈H₁₈O₄ | [1] |
| Molecular Weight | 298.34 g/mol | [1] |
| IUPAC Name | (5,7-dihydroxy-2,2-dimethylchroman-8-yl)(phenyl)methanone | N/A |
| Synonyms | 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane | [1] |
| Class | Xanthones | [1] |
Natural Occurrence and Isolation
8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane has been identified as a natural product isolated from the medicinal plant Garcinia cowa, a species known for its rich content of bioactive xanthones.[1]
General Experimental Protocol for Isolation from Garcinia cowa
Caption: General workflow for the isolation of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane.
Methodology Details:
-
Plant Material Preparation: The selected plant part of Garcinia cowa (e.g., latex, bark, or fruit rinds) is collected, dried, and ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered plant material is subjected to extraction with a series of organic solvents of increasing polarity. A common sequence starts with a non-polar solvent like hexane, followed by solvents of intermediate polarity such as chloroform or ethyl acetate, and finally a polar solvent like methanol. This gradient extraction helps to separate compounds based on their polarity.
-
Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield crude extracts.
-
Chromatographic Separation: The crude extract showing potential for containing the target compound (typically the less polar extracts for xanthones) is subjected to column chromatography on silica gel.
-
Elution: A solvent gradient is employed for elution, starting with a non-polar mobile phase (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.
-
Purification: Fractions containing the desired compound are combined and may require further purification steps, such as preparative TLC or recrystallization, to obtain the pure 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane.
Spectroscopic Data
Definitive, publicly available raw spectroscopic data for 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is limited. However, based on its chemical structure, the expected spectral characteristics are outlined below. Researchers can obtain specific data from commercial suppliers.
Table 2: Predicted Spectroscopic Data for 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane
| Technique | Expected Features |
| ¹H NMR | Signals for aromatic protons of the benzoyl and chromane rings, a singlet for the C6-proton of the chromane ring, singlets for the two hydroxyl groups, and signals for the methylene and gem-dimethyl protons of the pyran ring. |
| ¹³C NMR | Resonances for the carbonyl carbon of the benzoyl group, aromatic carbons, and aliphatic carbons of the chromane moiety. |
| IR (Infrared) | Absorption bands corresponding to O-H stretching (hydroxyl groups), C=O stretching (benzoyl ketone), C-O stretching (ether linkage), and aromatic C=C stretching. |
| MS (Mass Spectrometry) | A molecular ion peak corresponding to the molecular weight of the compound (298.34 g/mol ) and characteristic fragmentation patterns. |
Biological Activities and Potential Therapeutic Applications
While specific studies on the biological activities of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane are not extensively reported, compounds with similar structural features, particularly those isolated from Garcinia species, have demonstrated a range of pharmacological properties. These include anti-inflammatory, antioxidant, and cytotoxic activities.
Anti-inflammatory Activity
Many chromane and xanthone derivatives are known to possess anti-inflammatory properties. This is often attributed to their ability to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The potential mechanism of action could involve the modulation of signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation.
Caption: Postulated inhibition of the NF-κB signaling pathway.
Antioxidant Activity
The dihydroxy substitution on the aromatic ring of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane suggests potential antioxidant activity. Phenolic hydroxyl groups can act as hydrogen donors to scavenge free radicals, thereby mitigating oxidative stress.
Experimental Protocols for Antioxidant Activity Assessment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm. The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is a common metric for antioxidant potency.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This method involves the generation of the ABTS radical cation, which is then reduced by the antioxidant. The decrease in absorbance at around 734 nm is measured to determine the scavenging activity.
Cytotoxic Activity
Xanthones isolated from natural sources have been extensively studied for their potential anticancer properties. The cytotoxic effects of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane against various cancer cell lines would be a valuable area of investigation.
Experimental Protocol for Cytotoxicity Assessment:
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay: This colorimetric assay is commonly used to assess cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength. The IC₅₀ value, representing the concentration of the compound that inhibits 50% of cell growth, is determined.
Conclusion and Future Directions
8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is a promising natural product with a chemical scaffold that suggests potential therapeutic value, particularly in the areas of inflammation, oxidative stress, and cancer. However, there is a significant need for further research to fully characterize its biological activities and elucidate its mechanisms of action. Future studies should focus on:
-
Developing and publishing detailed protocols for the efficient synthesis and isolation of this compound.
-
Conducting comprehensive spectroscopic analysis to provide a complete and publicly available dataset.
-
Performing in-depth in vitro and in vivo studies to quantify its anti-inflammatory, antioxidant, and cytotoxic activities against a broad range of cell lines and disease models.
-
Investigating its effects on key signaling pathways to understand its molecular targets.
Such research will be crucial for unlocking the full therapeutic potential of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane and paving the way for its potential development as a novel therapeutic agent.
